5-Methyl-1,4-benzodioxan-2,3-dione is a chemical compound classified under the category of benzodioxanes. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound features a unique structure that includes a dioxane ring, which contributes to its reactivity and biological activity.
The synthesis of 5-Methyl-1,4-benzodioxan-2,3-dione can be achieved through several methods. One prevalent method involves ring-closing metathesis, utilizing a nitro-Grela catalyst at low concentrations to facilitate the formation of the dioxane ring. This approach has been documented as an effective route for synthesizing various benzodioxane derivatives.
The synthesis typically requires careful control of reaction conditions, including temperature and catalyst concentration. The use of hydrogenation catalysts such as [Ir(cod)Cl]₂/BIDIME-dimer has also been noted for asymmetric hydrogenation reactions involving this compound.
The molecular structure of 5-Methyl-1,4-benzodioxan-2,3-dione features two fused aromatic rings with two carbonyl groups attached to the dioxane moiety. The compound's canonical SMILES representation is CC1=C2C(=CC=C1)OC(=O)C(=O)O2, indicating the arrangement of atoms in the molecule.
These structural data points are essential for understanding the compound's reactivity and interactions in various chemical environments .
5-Methyl-1,4-benzodioxan-2,3-dione participates in several types of chemical reactions, including:
Common reagents used in these reactions include various metal catalysts and reducing agents that facilitate transformations while maintaining selectivity.
The choice of reagents and reaction conditions significantly influences the yield and selectivity of desired products during these transformations. For instance, using specific catalysts can enhance reaction rates and improve product purity.
The mechanism of action for 5-Methyl-1,4-benzodioxan-2,3-dione primarily involves its interaction with adrenergic receptors. Research indicates that derivatives of this compound may act as α-adrenergic blockers, inhibiting adrenergic receptor pathways and leading to therapeutic effects such as vasodilation and reduced blood pressure .
Studies have shown that modifications to the benzodioxane structure can significantly alter its binding affinity and selectivity towards different adrenergic receptor subtypes, making it a valuable scaffold in drug design .
5-Methyl-1,4-benzodioxan-2,3-dione is characterized by:
The compound exhibits notable stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH levels. Its solubility in organic solvents makes it suitable for various synthetic applications .
5-Methyl-1,4-benzodioxan-2,3-dione has diverse applications in scientific research:
Research continues to explore its efficacy in treating cardiovascular disorders and other conditions where adrenergic modulation is beneficial .
The 1,4-benzodioxane scaffold emerged as a privileged structure in medicinal chemistry following its first synthesis in the late 19th century. Early derivatives like piperoxan (1930s) and prosympal (1950s) laid the foundation for neurotransmitter receptor targeting, primarily as α-adrenergic blockers [1]. By the late 20th century, optimized derivatives achieved clinical success, exemplified by the antihypertensive drug doxazosin (marketed as Cardura®). This evolution highlights the scaffold’s adaptability: strategic substitutions transform its activity profile across diverse therapeutic areas, including oncology (CCT251236 HSF1 pathway inhibitor) and neurology (flesinoxan for serotonin receptor modulation) [1] [2]. The enduring relevance of this core is evidenced by >50 bioactive benzodioxane derivatives developed since 2000, targeting receptors, enzymes, and microbial pathogens [1].
5-Methyl-1,4-benzodioxan-2,3-dione (CAS#: 89093-66-3, C₈H₄O₄) represents a specialized subclass of 1,4-benzodioxanes where the dione modification imparts unique electronic and steric properties [4] [8]. Unlike conventional benzodioxanes (e.g., antioxidant lignans), this dione variant features a fused dicarbonyl system within the dioxane ring. This structure enhances electrophilicity, enabling nucleophilic attacks at C2/C3 – a trait exploited in synthesizing amide conjugates or heterocyclic hybrids [3]. Its 5-methyl group further modulates steric accessibility, influencing binding interactions in enzymatic pockets (e.g., MAO-B inhibition) [9]. Though less studied than its parent scaffold, this dione’s reactivity enables access to neuroscientifically relevant chemotypes like thiazolidinedione hybrids, evidenced by crystallographic studies of analogs [5].
The 1,4-benzodioxane core combines a planar aromatic ring with a non-planar dioxane alicycle, creating a semi-rigid scaffold with dual functionalization sites (C2/C3 and C6/C7) [1]. Key properties include:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6